molecular formula C26H18N2O3S B282068 methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate

methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate

Cat. No. B282068
M. Wt: 438.5 g/mol
InChI Key: XDBSXRJZGVQBNX-UQTORGHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzimidazole derivatives and possesses a thieno[2',3':3,4]pyrrolo moiety. This compound has shown promising results in various scientific research applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate is not fully understood. However, it has been suggested that its anticancer activity is mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membrane integrity. Its anti-inflammatory activity is thought to be mediated through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
Methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal cells. Additionally, it has been demonstrated to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate in lab experiments is its potent activity against cancer cells, bacteria, and fungi. It also exhibits anti-inflammatory activity, making it a potential candidate for the treatment of various diseases. However, one of the limitations is its relatively complex synthesis process, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for the research of methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate. One direction is to investigate its potential as a lead compound for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Another direction is to explore its mechanism of action in more detail to gain a better understanding of its biological activity. Additionally, further research could be conducted to optimize its synthesis process to improve its availability for research purposes.

Synthesis Methods

The synthesis of methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate involves a multi-step process. The initial step involves the condensation of 2-aminobenzimidazole with 2-thiophenecarboxaldehyde to form thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole. The second step involves the reaction of thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole with methyl 4-chloroacetoacetate to form the final product.

Scientific Research Applications

Methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate has shown potential in various scientific research applications. It has demonstrated potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Furthermore, it has exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C26H18N2O3S

Molecular Weight

438.5 g/mol

IUPAC Name

methyl (10R)-15-oxo-10,12-diphenyl-11-thia-1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,12-pentaene-13-carboxylate

InChI

InChI=1S/C26H18N2O3S/c1-31-24(30)20-21-23(29)28-19-15-9-8-14-18(19)27-25(28)26(21,17-12-6-3-7-13-17)32-22(20)16-10-4-2-5-11-16/h2-15,21H,1H3/t21?,26-/m0/s1

InChI Key

XDBSXRJZGVQBNX-UQTORGHUSA-N

Isomeric SMILES

COC(=O)C1=C(S[C@]2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6

SMILES

COC(=O)C1=C(SC2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

COC(=O)C1=C(SC2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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